molecular formula C12H12BrN3O B6460437 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol CAS No. 2548982-51-8

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol

Cat. No. B6460437
CAS RN: 2548982-51-8
M. Wt: 294.15 g/mol
InChI Key: DXFBDLBBELNDAS-UHFFFAOYSA-N
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Description

The compound “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidine ring and a quinazoline ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinazoline is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors . Quinazoline derivatives can also be synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” would likely be complex due to the presence of the pyrrolidine and quinazoline rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” would likely depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” would likely depend on its specific structure. For example, the presence of the pyrrolidine and quinazoline rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” would likely depend on its specific biological target. Pyrrolidine derivatives have been found to exhibit bioactivity against various targets .

Future Directions

The future directions for research on “1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol” could include further investigation into its synthesis, properties, and potential biological activity. This could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-11-8(5-9)6-14-12(15-11)16-4-3-10(17)7-16/h1-2,5-6,10,17H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFBDLBBELNDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromoquinazolin-2-yl)pyrrolidin-3-ol

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